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Compound of Interest

3-Aminoquinoline-8-carboxylic
Compound Name: d
aci

cat. No.: B2835089

3-Aminoquinoline-8-carboxylic acid (CAS No. 1799412-39-7) is a heterocyclic compound
that merges three key chemical motifs onto a single scaffold: a quinoline core, a primary
aromatic amine at the 3-position, and a carboxylic acid at the 8-position. This unique
trifunctional arrangement endows the molecule with a rich and versatile chemical personality. It
is predicted to be an amphoteric, zwitterionic compound with significant potential as a metal-
chelating agent and a highly adaptable building block for the synthesis of complex
pharmaceutical and material science targets. Its structural relationship to known bioactive
classes, such as the 8-aminoquinoline antimalarials and quinoline-based kinase inhibitors,
marks it as a compound of considerable interest for drug discovery programs.

Core Physicochemical Properties

The inherent properties of a molecule dictate its behavior in both chemical and biological
systems. The following table summarizes the known and predicted physicochemical
characteristics of 3-aminoquinoline-8-carboxylic acid. The prediction of a high melting point
and amphoteric solubility is rooted in the strong intermolecular forces, particularly hydrogen
bonding and potential zwitterionic character, conferred by the acidic carboxyl and basic amino
groups.
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Property Value / Predicted Behavior  Source / Rationale
CAS Number 1799412-39-7 [11[2][3]
Molecular Formula C10HsN202 (Calculated)
Molecular Weight 188.18 g/mol (Calculated)[4][5]
Appearance Light yellow to yellow solid [2]
Inferred from analogues like
quinoline-8-carboxylic acid
(183-185 °C)[6]; the additional
] ] ] amino group is expected to
Melting Point Predicted: >200 °C o )
significantly increase
intermolecular hydrogen
bonding, raising the melting
point.
Predicted: Amphoteric. Soluble  The presence of both a basic
in agueous acid and base. amino group and an acidic
N Soluble in polar aprotic carboxylic acid group allows
Solubility L -
solvents (e.g., DMSO). Low for salt formation in both acidic
solubility in water and non- and basic media, enhancing
polar organic solvents. solubility.
The electron-withdrawing
nature of the quinoline ring is
expected to increase the
pKai = 2-3 (Carboxylic acidity of the carboxylic acid
pKa (Predicted) Acid)pKaz = 4-5 (Protonated compared to benzoic acid. The
Amine/Quinoline N) basicity of the amino/quinoline
nitrogens is expected to be in
the typical range for anilines
and quinolines.
Storage 2-8°C, protect from light [2]

Predicted Spectroscopic Profile
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Spectroscopic analysis is fundamental to confirming molecular structure and purity. While
experimental spectra for this specific compound are not widely published, a robust profile can
be predicted based on established principles and data from similar structures.

'H NMR Spectroscopy (Predicted)

In a solvent such as DMSO-ds, the proton NMR spectrum is expected to reveal five distinct
signals in the aromatic region, corresponding to the protons on the quinoline core. Broad,
exchangeable signals for the carboxylic acid and amine protons are also anticipated.

e 0 ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), typically broad.

0 ~9.0-9.2 ppm (s, 1H): H2 proton, deshielded by the adjacent nitrogen and amino group.

0 ~8.5-8.7 ppm (s, 1H): H4 proton, deshielded by the adjacent nitrogen.

0 ~7.5-8.0 ppm (m, 3H): H5, H6, H7 protons on the carbocyclic ring.

0 ~5.5-6.0 ppm (s, 2H): Amine protons (-NH3), typically broad.

Causality: The precise chemical shifts are influenced by the electronic effects of the
substituents. The electron-donating amino group tends to shield protons, while the electron-
withdrawing carboxylic acid and the quinoline nitrogen deshield protons, particularly those at
the 2- and 4-positions.[7][8]

3C NMR Spectroscopy (Predicted)

The carbon spectrum will complement the *H NMR, confirming the carbon skeleton.
e 0 ~168-172 ppm: Carboxylic acid carbonyl carbon.

e 0 ~110-150 ppm: 9 signals corresponding to the aromatic carbons of the quinoline ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides a clear fingerprint of the key functional groups.

e 3500-3300 cm~* (medium, sharp): N-H stretching of the primary amine (likely two bands for
symmetric and asymmetric stretches).
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e 3300-2500 cm~1 (very broad): O-H stretching of the hydrogen-bonded carboxylic acid. This is
a highly characteristic feature.

e ~1700 cm™* (strong, sharp): C=0 stretching of the carboxylic acid.

e ~1600 cm~! (medium): N-H bending vibration.

1600-1450 cm~! (multiple bands): Aromatic C=C and C=N ring stretching vibrations.

Mass Spectrometry (Predicted)

e Molecular lon (M*): A peak at m/z = 188 corresponding to the molecular weight.

o Key Fragment: A significant peak at m/z = 143, resulting from the loss of the carboxylic acid
group ([M-COOH]").

Chemical Reactivity and Synthetic Strategy

The molecule's reactivity is governed by the interplay of its three functional components. This
allows for selective chemical modifications, making it a versatile synthetic intermediate.
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Caption: Key reactive centers of 3-aminoquinoline-8-carboxylic acid.

Reactivity Profile

Carboxylic Acid: This group can undergo standard transformations such as esterification with
alcohols, amide bond formation with amines, and reduction to the corresponding alcohol.[9]
These reactions are crucial for creating libraries of derivatives for structure-activity
relationship (SAR) studies.

Amino Group: As a nucleophile, the primary amine can be readily acylated, alkylated, or
used in reductive amination protocols. It can also undergo diazotization to form a diazonium
salt, a versatile intermediate for introducing a wide range of other functional groups, though
caution is advised as related diazonium salts have been reported to be explosive.[10]

Quinoline Ring: The ring system is aromatic and can undergo electrophilic substitution. The
overall directing effect will be a complex balance between the activating, ortho-para directing
amino group and the deactivating, meta-directing carboxylic acid and quinoline nitrogen.
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Modern C-H activation strategies offer a powerful means to selectively functionalize the

quinoline core.[11]

o Chelation: The peri-positioning of the quinoline nitrogen (a soft donor) and the carboxylate
group (a hard donor) creates a classic bidentate chelation site. This motif is analogous to the
well-known 8-hydroxyquinoline system and is expected to form stable complexes with

various transition metal ions.[12][13]

Proposed Synthetic Protocol: The Friedlander Synthesis

A logical and convergent approach to synthesizing this molecule and its analogues is the
Friedlander annulation. This acid- or base-catalyzed reaction condenses an o-aminoaryl
aldehyde or ketone with a compound containing an a-methylene group to form the quinoline

ring system.[14][15][16]

Step 1: Condensation
(Aldol-type reaction)

Forms C-C bond

Gntermediate AdducD

Intramolecular attack

Step 2: Cyclization &
Dehydration (Annulation)

Aromatization
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Caption: Hypothetical Friedlander synthesis workflow.
Experimental Causality:

o Reactant Choice: 2,6-Diaminobenzoic acid provides the benzene ring, the C8-carboxylic
acid, and the nitrogen atom that will become part of the pyridine ring. The second amino
group at the 2-position is the key nucleophile for the cyclization. Pyruvic aldehyde (or a
synthetic equivalent like ethyl pyruvate followed by hydrolysis) serves as the three-carbon
electrophilic partner required to form the pyridine ring.

o Catalyst: The reaction is typically catalyzed by either acid (e.g., p-toluenesulfonic acid) or
base (e.g., KOH). The choice of catalyst is critical; it must facilitate the initial aldol-type
condensation without promoting unwanted side reactions. Acid catalysis protonates the
carbonyl of the pyruvate derivative, activating it for nucleophilic attack by the aniline.

o Cyclodehydration: The key ring-forming step is an intramolecular attack of the ortho-amino
group onto the carbonyl (or imine) intermediate, followed by dehydration to yield the aromatic
quinoline ring. This step is often irreversible and drives the reaction to completion.

Self-Validation: The protocol's integrity is validated by monitoring the reaction via Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the
consumption of starting materials and the appearance of the product. The final structure must
be rigorously confirmed using the spectroscopic methods outlined in Section 3.0.

Potential Applications in Research and
Development

The unique structural features of 3-aminoquinoline-8-carboxylic acid position it as a valuable
scaffold in several high-impact research areas.

¢ Medicinal Chemistry:

o Anticancer Agents: The quinoline carboxylic acid core is a known pharmacophore for
inhibiting bacterial DNA gyrase and topoisomerase IV.[17] This suggests potential as a
scaffold for developing novel antibacterial agents. Furthermore, related structures have
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shown activity against human dihydroorotate dehydrogenase (DHODH), a target for
cancer therapy.[17]

o Anti-infective Agents: The 8-aminoquinoline motif is the foundation of antimalarial drugs
like primaquine.[18] Derivatives of this compound could be explored for activity against
Plasmodium species and other parasites.

o Kinase Inhibitors: The quinoline scaffold is a "privileged structure" frequently found in
small-molecule kinase inhibitors. The amino and carboxylic acid groups provide versatile
handles for synthetic elaboration to target the ATP-binding sites of various kinases.[19]

o Materials and Analytical Chemistry:

o Metal lon Sensors: The N,O-bidentate chelation site is ideal for developing selective
fluorescent or colorimetric sensors for detecting transition metal ions like Cu2+, Zn2+*, and
Fe2*, which are important in biological and environmental systems.[13][20]

o Coordination Polymers and Catalysts: The molecule can serve as a ligand for constructing
metal-organic frameworks (MOFs) or as an ancillary ligand in homogeneous catalysis.

Safety and Handling

No specific toxicology data for 3-aminoquinoline-8-carboxylic acid is available. Therefore,
handling should be guided by precautionary principles based on its chemical class and data
from related compounds.

o Hazard Class (Assumed): Based on analogues like 3-aminoquinoline, the compound should
be treated as a potential irritant to the skin, eyes, and respiratory system, and may be
harmful if swallowed.[10]

o Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.
Wear nitrile gloves, a lab coat, and chemical safety goggles.

« Handling: Avoid creating dust. Use appropriate tools for weighing and transferring.

o Storage: Store in a tightly sealed container at the recommended temperature of 2-8°C,
protected from light to prevent degradation.[2]
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Conclusion

3-Aminoquinoline-8-carboxylic acid represents a molecule of significant untapped potential.
While experimental characterization is in its infancy, a thorough analysis based on fundamental
chemical principles and analogue data reveals a versatile building block with promising
applications. Its amphoteric nature, predictable reactivity at three distinct sites, and inherent
metal-chelating ability make it a prime candidate for exploration in drug discovery, diagnostics,
and materials science. The protocols and predictions outlined in this guide provide a
foundational framework for researchers to begin investigating this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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